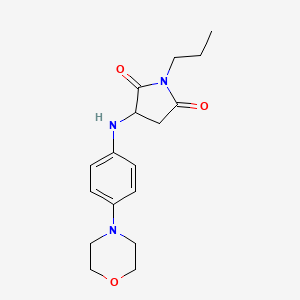

3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-morpholin-4-ylanilino)-1-propylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-2-7-20-16(21)12-15(17(20)22)18-13-3-5-14(6-4-13)19-8-10-23-11-9-19/h3-6,15,18H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKVCDYBBCBKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-morpholinophenylamine with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrrolidine-2,5-dione Derivatives

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4) Structure: Similar pyrrolidine-2,5-dione core with a 3-methylthiophene substituent and a 3-morpholinopropyl linker. Activity: Demonstrated potent anticonvulsant effects in maximal electroshock (MES) and 6 Hz tests (ED₅₀ = 62.14 mg/kg and 75.59 mg/kg, respectively), outperforming valproic acid (VPA) and ethosuximide (ETX). Mechanistically, it inhibits voltage-sensitive sodium (site 2) and L-type calcium channels .

3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione Structure: Features a pentyl linker and 4-aminophenyl substituent. Activity: Limited data on biological activity, but structural differences highlight the importance of substituent electronics. The morpholine group in the target compound may improve metabolic stability compared to the primary amine .

Piperazine-2,5-dione Derivatives

(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6)

- Structure : Six-membered piperazine-2,5-dione core with benzylidene and isobutyl groups.

- Activity : Antiviral activity against H1N1 influenza (IC₅₀ = 28.9 ± 2.2 μM). The larger ring size reduces structural similarity to pyrrolidine-diones, leading to divergent therapeutic applications .

Naphthoquinone Derivatives

3-(4-Methoxyphenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione Structure: Naphthofuranquinone core with aryl amino substituents. Activity: Trypanocidal activity surpassing benznidazole, attributed to redox properties. The extended aromatic system contrasts with the target compound’s smaller, more flexible structure .

Key Structure-Activity Relationship (SAR) Insights

- Linker Length : Propyl or three-carbon linkers (as in the target compound) optimize anticonvulsant activity compared to shorter (ethyl) or longer (pentyl) chains .

- Substituent Effects: Morpholine Group: Enhances solubility and modulates ion channel interactions (e.g., sodium/calcium channels) . Aromatic Groups: Thiophene or phenylamino groups improve lipophilicity and target engagement. The 4-morpholinophenylamino group in the target compound may balance hydrophilicity and binding affinity .

- Core Rigidity: Pyrrolidine-2,5-dione’s planar structure facilitates membrane penetration compared to bulkier quinones or piperazine-diones .

Pharmacological and Mechanistic Comparison

Biological Activity

3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 298.37 g/mol. The compound features a pyrrolidine backbone substituted with a morpholinophenyl group and an amino group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may function as dual inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that related pyrrolidine derivatives can inhibit both Abl and PI3K kinases, which are critical in various signaling pathways associated with cancer cell proliferation and survival .

Key Mechanisms:

- Kinase Inhibition : The compound may inhibit key kinases such as Abl and PI3K, disrupting cellular signaling pathways that promote cancer cell growth.

- Cytotoxicity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against leukemia cell lines without inducing apoptosis, indicating alternative mechanisms of action .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:

-

Study on Cytotoxic Effects :

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on K562 leukemia cells. It was found that while some compounds exhibited promising cytotoxicity, they did not induce apoptosis, suggesting their mechanism might involve other pathways rather than direct cell death . -

Molecular Docking Studies :

Molecular docking studies demonstrated that certain derivatives could effectively bind to both Abl and PI3K kinases. This binding affinity correlates with their inhibitory effects on these targets, providing insights into their potential therapeutic applications in treating cancers driven by these pathways .

Q & A

Basic: What synthetic routes are commonly employed for 3-((4-Morpholinophenyl)amino)-1-propylpyrrolidine-2,5-dione, and how do reaction conditions affect yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : React 4-morpholinoaniline with maleic anhydride to form the pyrrolidine-2,5-dione core via cyclization.

Substitution : Introduce the propyl group through nucleophilic substitution or alkylation under basic conditions (e.g., NaOH in methanol).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key Factors : Temperature (60–80°C for cyclization), solvent polarity (DMF for alkylation), and catalyst (e.g., p-toluenesulfonic acid) critically influence yield (typically 45–65%) .**

Advanced: How can computational reaction path search methods enhance the optimization of this compound's synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and ICReDD’s integrated computational-experimental framework can:

- Predict transition states and intermediates to identify energy barriers.

- Screen optimal solvents/catalysts via COSMO-RS simulations.

- Apply machine learning to analyze historical reaction data (e.g., solvent effects on yield) and prioritize experimental conditions.

This reduces trial-and-error iterations by ~40% compared to traditional methods .**

Basic: What spectroscopic techniques are used to confirm structural identity and purity?

Methodological Answer:

- NMR : H and C NMR to verify substituent positions (e.g., morpholinophenylamino protons at δ 6.8–7.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 347.18).

- HPLC : Purity assessment (>95% via C18 column, acetonitrile/water mobile phase).

Cross-validation with XRD (if crystallizable) resolves ambiguities in stereochemistry .**

Advanced: How should researchers design experiments to investigate the reaction mechanism of this compound's formation?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ FTIR to track intermediate formation.

- Isotopic Labeling : Use N-labeled 4-morpholinoaniline to trace nitrogen incorporation.

- DFT Calculations : Map potential energy surfaces to identify rate-determining steps.

- DOE (Design of Experiments) : Apply fractional factorial design to test variables (temperature, solvent, catalyst loading) and identify interactions .**

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Antitumor Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates.

- Antimicrobial Testing : Broth microdilution assay (MIC values) for bacterial/fungal strains.

Include positive controls (e.g., doxorubicin for antitumor) and triplicate replicates .**

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., IC variability) using random-effects models.

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity.

- Structural Analog Comparison : Benchmark activity against analogs (e.g., fluorophenyl vs. morpholinophenyl derivatives) to identify substituent effects .**

Basic: What are the key considerations for assessing chemical stability during storage?

Methodological Answer:

- pH Stability : Test degradation in buffers (pH 3–10) via HPLC over 14 days.

- Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks.

- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation.

Store in amber vials under inert gas (N) at -20°C for long-term stability .**

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modifications (e.g., propyl → butyl, morpholino → piperazinyl).

- 3D-QSAR : Build CoMFA/CoMSIA models using IC data and molecular alignment.

- Molecular Docking : Simulate binding to targets (e.g., kinases) to map hydrophobic/electrostatic interactions.

Prioritize substituents with >50% activity retention in lead optimization .**

Basic: Which chromatographic methods are suitable for purification?

Methodological Answer:

- Flash Chromatography : Silica gel, gradient elution (hexane → ethyl acetate).

- HPLC Prep-Scale : C18 column with isocratic elution (acetonitrile:water = 70:30).

- Recrystallization : Use ethanol/water mixture (8:2) for high-purity crystals.

Monitor purity via TLC (R = 0.3 in ethyl acetate) .**

Advanced: How can molecular docking and dynamics simulations elucidate mechanisms of action?

Methodological Answer:

- Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., tubulin).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å).

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol).

Validate with mutagenesis studies (e.g., Ala scanning of key residues) .**

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.